molecular formula C15H18N2O4S B2419047 propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide CAS No. 1775507-76-0

propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Cat. No.: B2419047
CAS No.: 1775507-76-0
M. Wt: 322.38
InChI Key: MJABHSFCSRMJAJ-UHFFFAOYSA-N
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Description

Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family. This compound is characterized by its unique structure, which includes a thiadiazine ring with a carboxylate group and a dioxide functionality. The presence of the benzyl and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted thiourea with a methyl-substituted carboxylic acid in the presence of an oxidizing agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and solvents, along with stringent control of reaction parameters such as temperature, pressure, and reaction time. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dioxide functionality to a sulfide or thiol group.

    Substitution: The benzyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzyl derivatives, and various thiadiazine derivatives with modified functional groups.

Scientific Research Applications

Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its unique structure.

    Medicine: Research is ongoing to explore its potential as an antihypertensive and antidiabetic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Comparison with Similar Compounds

Propyl 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:

    1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazine ring structure but differs in the position and type of substituents.

    2H-1,2,6-Thiadiazine derivatives: These compounds have variations in the substituents attached to the thiadiazine ring, leading to differences in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to other thiadiazine derivatives.

Properties

IUPAC Name

propyl 2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-3-9-21-15(18)14-11-17(22(19,20)16-12(14)2)10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJABHSFCSRMJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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